Pioglitazone N-Oxide
Overview
Description
Pioglitazone is an oral anti-hyperglycemic agent used with proper diet and exercise to treat high blood sugar levels caused by type 2 diabetes . It works by helping your body use insulin better .
Synthesis Analysis
The synthesis of Pioglitazone involves a mixture of (5-ethyl-2-pyridyl)ethanol and toluene, with the addition of triethyl amine .Molecular Structure Analysis
The molecular formula of Pioglitazone is C19H20N2O3S . The molecular weight is 356.44 .Chemical Reactions Analysis
Pioglitazone is an oral anti-hyperglycemic agent. It selectively stimulates nuclear receptor peroxisome proliferator-activated receptor gamma (PPAR-gamma) . The method consists of water:trifluoroacetic acid in the ratio of 100:0.05 (v/v) as mobile phase–A and acetonitrile:trifluoroacetic acid in the ratio of 100:0.05 (v/v) as mobile phase–B using gradient/elution .Physical And Chemical Properties Analysis
The molecular weight of Pioglitazone N-Oxide is 372.44 . The molecular formula is C19H20N2O4S .Scientific Research Applications
Psoriasis Treatment
Pioglitazone N-Oxide: has been studied for its potential in treating psoriasis, an autoimmune inflammatory skin condition. A proof-of-concept study using an imiquimod-induced psoriasis model in rats showed that Pioglitazone N-Oxide could significantly reduce the severity of psoriasis symptoms. It appears to work by inhibiting the accumulation of neutrophils in the psoriatic area, which indirectly regulates the release of nitric oxide (NO) and myeloperoxidase (MPO), key factors in the inflammatory process .
Cardioprotection
Research has indicated that Pioglitazone N-Oxide may have cardioprotective effects. Clinical trials suggest that it is associated with a reduced risk of myocardial infarction and ischemic stroke in both primary and secondary prevention. It may also reduce atherosclerosis progression and improve outcomes in conditions like atrial fibrillation .
Nitric Oxide Bioavailability
Studies have explored the effects of Pioglitazone N-Oxide on nitric oxide bioavailability, which is crucial for vascular health. Pioglitazone N-Oxide treatment has been shown to improve nitrosative stress in type 2 diabetes, which could have implications for managing vascular complications associated with the disease .
Anti-Inflammatory Effects
Pioglitazone N-Oxide has been researched for its anti-inflammatory properties. It may modulate inflammation and provide neuroprotection, which could be beneficial in various inflammatory and neurodegenerative diseases .
Pharmacodynamics and Pharmacokinetics
The pharmacodynamics of Pioglitazone N-Oxide involve enhancing cellular responsiveness to insulin and improving glucose homeostasis. Its pharmacokinetics have been studied to understand how genetic variations affect drug response, which is crucial for personalized medicine approaches .
Metabolic Syndrome Management
Pioglitazone N-Oxide has been investigated for its role in managing metabolic syndrome. It may help in regulating lipid and glucose metabolism, which are key factors in the syndrome. This could lead to new therapeutic strategies for patients with metabolic disorders .
Mechanism of Action
Target of Action
Pioglitazone N-Oxide primarily targets the Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) . PPARγ is a ligand-activated transcription factor involved in the expression of more than 100 genes affecting numerous metabolic processes, most notably lipid and glucose homeostasis .
Mode of Action
Pioglitazone N-Oxide, as a selective agonist at PPARγ, interacts with its targets in target tissues for insulin action such as adipose tissue, skeletal muscle, and liver . The activation of PPARγ increases the transcription of insulin-responsive genes involved in the control of glucose and lipid production, transport, and utilization .
Biochemical Pathways
The activation of PPARγ by Pioglitazone N-Oxide affects several biochemical pathways. It promotes insulin sensitivity and improves the uptake of blood glucose . It also has anti-inflammatory effects, possibly by inhibiting the accumulation of neutrophils at the inflamed area, which indirectly regulates the release of nitric oxide (NO) in the affected area . Furthermore, it has been reported to attenuate oxidative stress and NLRP3 inflammasome activation .
Pharmacokinetics
The pharmacokinetics of Pioglitazone N-Oxide involves its absorption, distribution, metabolism, and excretion (ADME). It is metabolized primarily by the CYP2C8 enzyme . Genetic variations in the CYP2C8 and PPARG genes contribute to variability in Pioglitazone N-Oxide’s pharmacokinetics and pharmacodynamics .
Result of Action
The molecular and cellular effects of Pioglitazone N-Oxide’s action include reduced redness, scaling, and skin thickening, surpassing the effectiveness of standard drugs . It significantly inhibits the release of both myeloperoxidase (MPO) and NO from the psoriatic lesions . It also reduces the severity of psoriasis .
Action Environment
The action, efficacy, and stability of Pioglitazone N-Oxide can be influenced by various environmental factors. For instance, the individual health state and lifestyle measures like caloric restriction and aerobic exercise can affect the drug’s effectiveness . Further investigations into the mechanisms of actions of Pioglitazone N-Oxide, the potential of glitazone drugs to contribute to unmet needs in complex diseases associated with the dynamics of adaptive homeostasis, and also the routes to minimizing adverse effects in every-day patients throughout the world are imperative .
Safety and Hazards
Future Directions
Pioglitazone has been widely used as an insulin sensitizer drug for type 2 diabetes mellitus (T2DM). Despite the increased risk of hospitalization for heart failure due to fluid retention, pioglitazone is consistently associated with reduced risk of myocardial infarction and ischemic stroke both in primary and secondary prevention . With appropriate prescription and titration, pioglitazone remains a useful tool in the arsenal of the clinical diabetologist .
properties
IUPAC Name |
5-[[4-[2-(5-ethyl-1-oxidopyridin-1-ium-2-yl)ethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O4S/c1-2-13-3-6-15(21(24)12-13)9-10-25-16-7-4-14(5-8-16)11-17-18(22)20-19(23)26-17/h3-8,12,17H,2,9-11H2,1H3,(H,20,22,23) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTKQAGFCVMHNHM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C[N+](=C(C=C1)CCOC2=CC=C(C=C2)CC3C(=O)NC(=O)S3)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30443587 | |
Record name | Pioglitazone N-Oxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30443587 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
372.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
145350-09-0 | |
Record name | Pioglitazone N-Oxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30443587 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How is Pioglitazone N-oxide formed, and what is its significance in pharmaceutical analysis?
A: Pioglitazone N-oxide is a major oxidative degradation product of Pioglitazone hydrochloride, a drug used to treat type 2 diabetes. [] This degradation product was observed during stress degradation studies designed to assess the stability of the drug substance. [] Its identification and characterization are crucial for several reasons:
Q2: Can microorganisms modify Pioglitazone N-oxide?
A: Yes, research has shown that a specific strain of bacteria, Streptomyces hygroscopicus strain 02179, can both oxygenate and deoxygenate Pioglitazone N-oxide. [] This microorganism can perform both N-deoxygenation, converting Pioglitazone N-oxide back to Pioglitazone, and C-oxygenation, introducing an oxygen atom to different positions within the molecule. [] This finding highlights the potential for microbial metabolism to impact the fate and transformation of pharmaceutical compounds in the environment.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.